S-Ethylisothiuronium diethyl phosphate

Description

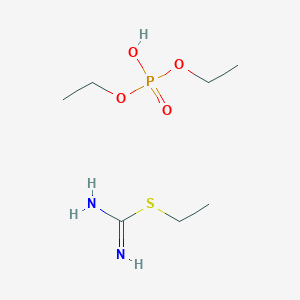

Structure

2D Structure

Properties

CAS No. |

21704-46-1 |

|---|---|

Molecular Formula |

C7H19N2O4PS |

Molecular Weight |

258.28 g/mol |

IUPAC Name |

diethyl hydrogen phosphate;ethyl carbamimidothioate |

InChI |

InChI=1S/C4H11O4P.C3H8N2S/c1-3-7-9(5,6)8-4-2;1-2-6-3(4)5/h3-4H2,1-2H3,(H,5,6);2H2,1H3,(H3,4,5) |

InChI Key |

CSYSULGPHGCBQD-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(O)OCC.CCSC(=N)N |

Other CAS No. |

21704-46-1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of S Ethylisothiuronium Diethyl Phosphate

Direct Synthesis of S-Ethylisothiuronium Diethyl Phosphate (B84403)

The direct synthesis of S-Ethylisothiuronium diethyl phosphate involves the formation of an isothiouronium salt. This process is centered on the nucleophilic character of the sulfur atom in thiourea (B124793).

Alkylation of Thiourea with Phosphate-Containing Reagents

The formation of the S-ethylisothiuronium cation is typically achieved through the alkylation of thiourea. Thiourea possesses a nucleophilic sulfur atom that readily attacks electrophilic carbon centers. pearson.com The standard method for preparing S-alkyl isothiouronium salts involves the reaction of thiourea with an appropriate alkyl halide. pearson.comresearchgate.net

In the context of this compound, the synthesis would logically proceed via one of two primary pathways:

Two-Step Process (Alkylation followed by Anion Exchange): The most conventional route involves the reaction of thiourea with an ethyl halide, such as ethyl bromide or ethyl iodide, to form the S-ethylisothiuronium halide salt. The sulfur atom of thiourea acts as a nucleophile, attacking the ethyl group and displacing the halide. pearson.com Subsequently, the resulting halide salt undergoes a salt metathesis (anion exchange) reaction with a source of diethyl phosphate, such as sodium or potassium diethyl phosphate, to yield the target compound.

Direct Alkylation: A more direct, though potentially less common, approach would involve using a specialized ethylating agent that already contains the diethyl phosphate group and a suitable leaving group.

The reaction is a type of nucleophilic substitution, where the sulfur atom of thiourea displaces a leaving group from the ethylating reagent. pearson.com The product, an S-alkylisothiuronium salt, is stabilized by the delocalization of the positive charge across the nitrogen and carbon atoms. researchgate.net

Reaction Conditions and Solvent Considerations in Salt Formation

The formation of isothiouronium salts is influenced by reaction conditions. These reactions are often performed in polar solvents to facilitate the dissolution of the thiourea and stabilize the resulting ionic salt product. nih.gov Solvents such as ethanol (B145695) or acetonitrile (B52724) are commonly employed. researchgate.net

Heating is frequently used to accelerate the rate of alkylation, with reaction temperatures often set to the reflux temperature of the chosen solvent. nih.gov The specific conditions can be tailored based on the reactivity of the alkylating agent. For instance, more reactive alkylating agents like alkyl iodides may require milder conditions than less reactive ones like alkyl chlorides. researchgate.net In some cases, solvent-free conditions can be utilized by heating a mixture of the reactants directly. nih.gov The isolation of the final salt product is typically straightforward, often involving precipitation from the reaction mixture or removal of the solvent followed by crystallization. researchgate.net

Synthesis and Reactivity of the Diethyl Phosphate Moiety

The diethyl phosphate anion is a key component of the target compound. Its generation and the synthesis of related organophosphorus compounds are governed by distinct chemical principles.

Photorelease Mechanisms for Diethyl Phosphate Generation

Diethyl phosphate can be generated from precursor molecules, often termed "caged" phosphates, through photolysis. acs.orgbeilstein-journals.org This process involves irradiating a photoremovable protecting group attached to the phosphate, causing a chemical transformation that releases diethyl phosphate. beilstein-journals.orgnih.gov

One prominent mechanism involves a photo-Favorskii rearrangement. For example, diethyl 2-(4-hydroxy-1-naphthyl)-2-oxoethyl phosphate releases diethyl phosphate quantitatively upon irradiation at 350 nm in aqueous methanol (B129727) or acetonitrile. beilstein-journals.orgnih.gov The reaction originates from the triplet excited state and can proceed to 100% conversion. beilstein-journals.org The quantum efficiency of this release is dependent on the solvent composition, ranging from 0.021 to 0.067. beilstein-journals.orgnih.gov

Another mechanism involves the heterolytic adiabatic dissociation of the precursor's triplet state. The photodissociation of benzoin (B196080) diethyl phosphate, studied by laser flash photolysis, shows that its lowest triplet state is the reactive species. This state undergoes dissociation to yield a triplet cation and the diethyl phosphate anion in solvents like water and trifluoroethanol. acs.org

| Photorelease Precursor | Solvent | Excitation Wavelength (λexc) | Quantum Yield (Φdis) | Conversion Yield (%) | Mechanism |

| Diethyl 2-(4-hydroxy-1-naphthyl)-2-oxoethyl phosphate (14a) | 1% aq MeOH | 350 nm | 0.028 | Quantitative | Photo-Favorskii |

| Diethyl 2-(4-hydroxy-1-naphthyl)-2-oxoethyl phosphate (14a) | 10% aq MeCN | 350 nm | 0.067 | Quantitative | Rearrangement |

| Diethyl 2-(4-methoxy-1-naphthyl)-2-oxoethyl phosphate (14b) | 1% aq MeOH | 350 nm | 0.0076 | Quantitative | Photo-Favorskii |

| Benzoin diethyl phosphate | Water | N/A | N/A | N/A | Heterolytic Fission |

This table presents data on the photorelease of diethyl phosphate from various caged compounds, highlighting the conditions and efficiencies of the reactions. Data sourced from multiple studies. beilstein-journals.orgnih.gov

General Approaches to Organophosphorus Compound Synthesis Relevant to Diethyl Phosphate (e.g., Michaelis-Arbuzov reaction principles for phosphonates)

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of organophosphorus compounds, specifically for forming a carbon-phosphorus bond to create phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgnih.gov While it does not directly produce diethyl phosphate, its principles are fundamental to the synthesis of related organophosphorus structures.

The classical reaction involves the SN2 attack of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), on an alkyl halide. wikipedia.orgorganic-chemistry.org This initial step forms a phosphonium (B103445) salt intermediate. wikipedia.org The displaced halide anion then attacks one of the alkyl groups on the phosphonium intermediate in a second SN2 reaction, leading to dealkylation and the formation of a pentavalent phosphorus species, the phosphonate (B1237965). wikipedia.orgnih.gov The reaction typically requires elevated temperatures (120°C - 160°C) for phosphite esters. wikipedia.org

Mechanism of the Michaelis-Arbuzov Reaction:

Nucleophilic Attack: The trivalent phosphorus atom of the phosphite attacks the electrophilic carbon of an alkyl halide.

Phosphonium Intermediate Formation: A tetra-alkoxyphosphonium halide salt is formed as an intermediate.

Dealkylation: The halide anion attacks one of the alkoxy carbons of the intermediate, displacing the phosphonate ester and forming a new alkyl halide.

Recent advancements have introduced variations to this reaction, such as photoredox-catalyzed versions that can proceed at room temperature and tolerate a wider range of functional groups, including reactions with secondary and tertiary alkyl halides. chinesechemsoc.org

Analytical Methodologies for Synthetic Product Characterization and Purity Assessment

A combination of analytical techniques is essential for the characterization and purity assessment of this compound. These methods analyze either the intact salt or its constituent ions.

For the diethyl phosphate anion, analysis often requires derivatization due to its high polarity and water solubility. A common approach involves alkylation to form a more volatile ester, such as a pentafluorobenzyl ester, via a phase transfer reaction. nih.govresearchgate.net The resulting derivative can then be analyzed by gas chromatography (GC), often coupled with a mass spectrometer (GC-MS) or a flame photometric detector (FPD). nih.govresearchgate.net This methodology allows for sensitive quantification and confirmation of the analyte's identity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are invaluable for confirming the structure. 1H and 13C NMR would verify the presence and connectivity of the ethyl group and the thiourea backbone, while 31P NMR is specific for characterizing the diethyl phosphate moiety.

Mass Spectrometry (MS): Can be used to determine the mass-to-charge ratio of the constituent ions, confirming their molecular weights.

Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the molecule, such as N-H, C=N, and P=O bonds.

Melting Point Determination: A sharp melting point is a classic indicator of the purity of a crystalline solid salt. nih.gov

| Analytical Technique | Analyte | Sample Preparation | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Diethyl phosphate | Derivatization (e.g., alkylation to form an ester) | Quantification, Purity Assessment, Identification |

| Nuclear Magnetic Resonance (NMR) | Full Compound | Dissolution in a deuterated solvent | Structural Elucidation, Purity Assessment |

| Infrared (IR) Spectroscopy | Full Compound | KBr pellet or Nujol mull | Functional Group Identification |

| Melting Point Analysis | Full Compound | Crystalline solid | Purity Assessment |

This table summarizes the primary analytical methodologies used for the characterization and purity assessment of this compound and its components. nih.govresearchgate.netnih.govjournaljpri.com

Mechanistic Investigations of S Ethylisothiuronium Diethyl Phosphate at the Molecular and Systemic Levels

Molecular Mechanism of Action as a Nitric Oxide Synthase Inhibitor

S-ethylisothiourea, the active moiety of S-Ethylisothiuronium diethyl phosphate (B84403), functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase. By binding to the L-arginine site on the enzyme, it effectively blocks the endogenous substrate, L-arginine, from accessing the active site, thereby preventing the synthesis of nitric oxide.

While S-ethylisothiourea is a potent inhibitor of all nitric oxide synthase (NOS) isoforms, it exhibits a degree of selectivity for the inducible isoform (iNOS or NOS-II). Research has demonstrated that most isothiourea derivatives show a 2- to 6-fold selectivity for human iNOS when compared to the endothelial isoform (eNOS). This preferential inhibition, although not absolute, suggests a slightly higher affinity for the iNOS isoform. The basis for this modest selectivity is attributed to the specific structural characteristics of the isothiourea compounds, where alkyl substitutions like the ethyl group on S-ethylisothiourea fit into a small hydrophobic pocket within the enzyme's active site.

The inhibitory potency of S-ethylisothiourea has been quantified through the determination of its inhibition constants (Ki values) for the different human NOS isozymes. As a competitive inhibitor, its binding to the enzyme is reversible and competes with the natural substrate, L-arginine. Unlike some other potent NOS inhibitors, the inhibition by S-ethylisothiourea does not show time-dependence.

Studies have reported specific Ki values for S-ethylisothiourea against the human NOS isoforms, confirming its potent, nanomolar-range inhibition across all three.

Inhibitory Potency (Ki) of S-Ethylisothiourea Against Human Nitric Oxide Synthase (NOS) Isoforms

| NOS Isoform | Inhibition Constant (Ki) in nM |

|---|---|

| Inducible NOS (iNOS) | 17 |

| Neuronal NOS (nNOS) | 29 |

| Endothelial NOS (eNOS) | 36 |

Data sourced from Garvey et al. (1994).

Modulation of Physiological Systems in Experimental Models

The inhibition of nitric oxide synthesis by S-ethylisothiourea leads to significant alterations in physiological systems, particularly the cardiovascular system, due to the crucial role of nitric oxide in regulating vascular tone.

In experimental models, the administration of S-ethylisothiourea has been shown to have pronounced effects on systemic hemodynamic parameters. A primary and consistently observed effect is an increase in mean arterial blood pressure. This hypertensive effect is a direct consequence of inhibiting NOS, particularly the endothelial isoform (eNOS), which is responsible for producing the NO that maintains basal vasodilation and regulates blood pressure. In a study involving a rat model of splanchnic artery occlusion shock, administration of S-ethylisothiourea significantly improved mean arterial blood pressure.

The increase in blood pressure caused by S-ethylisothiourea is primarily attributed to its influence on peripheral vascular resistance. Nitric oxide produced by eNOS in the vasculature acts as a potent vasodilator. By inhibiting eNOS, S-ethylisothiourea prevents this basal vasodilation, leading to vasoconstriction and a subsequent increase in total peripheral resistance. While direct quantitative data on the effect of S-Ethylisothiuronium diethyl phosphate on cardiac indices such as cardiac output are not extensively detailed in the reviewed literature, the physiological relationship between these parameters provides insight. An increase in total peripheral resistance, which is the resistance the heart must pump against, generally leads to a decrease in cardiac output if other factors remain constant.

Radioprotective Mechanisms and Cellular Responses to Oxidative Stress

Isothiourea derivatives have been investigated for their potential as radioprotective agents, and their efficacy is closely linked to their ability to inhibit nitric oxide synthesis.

The primary mechanism of cellular damage from ionizing radiation is the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which cause oxidative stress and damage to critical cellular components like DNA, proteins, and lipids. The formation of many of these damaging ROS is dependent on the presence of molecular oxygen.

The radioprotective effect of S-substituted isothiourea derivatives is believed to stem from their inhibition of endogenous NO synthesis, which promotes the development of circulatory hypoxia. This state of reduced oxygen tension in tissues means that less oxygen is available to be converted into highly reactive and damaging ROS when the tissue is exposed to ionizing radiation. This induced hypoxia, therefore, mitigates the indirect damaging effects of radiation. The effectiveness of the radiation protection action of the isothiourea derivatives studied clearly correlates with their NO-inhibitory activity, suggesting this is a key mechanism of their radioprotective properties.

Enzyme-Ligand Interactions Involving the Diethyl Phosphate Component (e.g., with phosphotriesterase)

The diethyl phosphate component of this compound is a product of the hydrolysis of various organophosphate compounds by the enzyme phosphotriesterase (PTE). nih.gov Understanding the interaction of this product with the enzyme's active site provides crucial insights into the catalytic mechanism and the factors governing substrate binding and product release.

Phosphotriesterases are metalloenzymes that typically contain a binuclear metal center within a hydrophobic active site, which is crucial for their catalytic activity. nih.gov The interaction between diethyl phosphate and phosphotriesterase, particularly the enzyme from Pseudomonas diminuta, has been elucidated through X-ray crystallography, revealing the precise binding mode of this ligand. nih.gov

Upon hydrolysis of a substrate like paraoxon, the resulting diethyl phosphate anion binds within the active site, acting as a bridging ligand between the two divalent cations of the metal center. nih.gov In the crystal structure of the enzyme-product complex, the diethyl phosphate is oriented symmetrically, with the oxygen atoms of the phosphate group coordinating with the two metal ions. nih.gov This bidentate binding mode is a key feature of the interaction. nih.gov

The binding of diethyl phosphate induces a conformational change in the active site. Specifically, the distance between the two metal ions in the binuclear center increases to approximately 3.9 Å, compared to about 3.4 Å in the unliganded enzyme. nih.gov This movement is significant for the catalytic cycle. The interaction of the phosphoryl oxygen of the substrate with the metal center is a critical step for activating the phosphorus center for nucleophilic attack. nih.govresearchgate.net

In the enzyme-product complex with diethyl phosphate, there is no bridging hydroxide (B78521) ion observed, which is present in the resting state of the enzyme. nih.gov This observation supports a reaction mechanism where the bridging hydroxide acts as the nucleophile, attacking the phosphorus center of the substrate. Once the substrate is hydrolyzed, the diethyl phosphate product displaces the hydroxide. nih.gov

The active site of phosphotriesterase is characterized by a large binding pocket, which accounts for its ability to hydrolyze a broad range of substrates. semanticscholar.org The interaction of diethyl phosphate is primarily with the binuclear metal center, with fewer direct electrostatic interactions with the protein's amino acid residues. semanticscholar.org

Table 1: Structural Details of Diethyl Phosphate Interaction with Phosphotriesterase Active Site

| Parameter | Observation | Source |

| Binding Mode | Bridging ligand between the two divalent cations | nih.gov |

| Ligand Orientation | Symmetric, with phosphate oxygens coordinating the metals | nih.gov |

| Metal-Metal Distance | ~3.9 Å in the diethyl phosphate complex | nih.gov |

| Metal-Oxygen Distance | Average of 2.0 Å | nih.gov |

| Bridging Hydroxide | Absent in the diethyl phosphate complex | nih.gov |

Pharmacological and Biological Research in Non Human Systems

Pre-clinical Efficacy Studies in Animal Models

Experimental Models of Circulatory Dysregulation (e.g., hemorrhagic shock)

Currently, there is a lack of specific preclinical studies published in peer-reviewed literature detailing the efficacy of S-Ethylisothiouronium diethyl phosphate (B84403) in animal models of hemorrhagic shock or other forms of circulatory dysregulation.

Investigations of Oxygen Homeostasis and Protective Effects in Hyperoxic States

Detailed investigations into the protective effects of S-Ethylisothiouronium diethyl phosphate on oxygen homeostasis in animal models exposed to hyperoxic states have not been reported in the available scientific literature.

In Vitro Pharmacological Characterization and Cellular Assays

Determination of Enzyme Inhibition Constants (e.g., NOS isoforms)

S-Ethylisothiouronium diethyl phosphate has been characterized as an inhibitor of the three main isoforms of nitric oxide synthase: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). The inhibition constants (Ki) provide a measure of the compound's potency for each isoform. A lower Ki value indicates greater potency.

Table 1: Enzyme Inhibition Constants (Ki) of S-Ethylisothiouronium diethyl phosphate for Nitric Oxide Synthase (NOS) Isoforms

| NOS Isoform | Inhibition Constant (Ki) |

| Inducible (iNOS) | 17.0 nM |

| Neuronal (nNOS) | 29.0 nM |

| Endothelial (eNOS) | 36.0 nM |

The data indicates that S-Ethylisothiouronium diethyl phosphate is a potent inhibitor of all three NOS isoforms, with a slight selectivity for the inducible isoform (iNOS).

Assessment of Cellular Pathway Modulation

Experimental Pharmacokinetic and Pharmacodynamic Principles in Non-Human Organisms

Comprehensive data on the experimental pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of S-Ethylisothiouronium diethyl phosphate in non-human organisms have not been published in accessible scientific literature.

Derivatives, Analogues, and Chemical Modifications of S Ethylisothiuronium Diethyl Phosphate

Synthesis and Biological Evaluation of S-Alkylisothiouronium Derivatives

The synthesis of S-alkylisothiouronium derivatives is typically achieved through the reaction of a corresponding alkyl halide with thiourea (B124793), yielding the isothiouronium salt. This straightforward synthetic route has allowed for the generation of a variety of derivatives with different alkyl substituents for biological evaluation.

A study investigating a series of S-substituted isothiourea derivatives explored their antimicrobial and nitric oxide synthase (NOS) inhibitory activities. nih.gov The synthesis involved reacting substituted benzyl (B1604629) halides or halomethyl derivatives of thiophene (B33073) and furan (B31954) with thiourea to produce the respective isothiourea hydrohalide salts. nih.gov The biological evaluation of these compounds provided insights into their structure-activity relationships (SAR).

The research revealed that the nature of the S-substituent significantly influences the biological activity. For instance, S-(2,4-dinitrobenzyl)isothiourea hydrochloride and S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide were found to be the most active against Gram-positive bacteria. nih.gov In terms of NOS inhibition, several of the newly synthesized isothiourea derivatives demonstrated significant inhibitory effects on Ca2+/calmodulin-dependent (non-inducible) NOS activity in rat brain homogenates. nih.gov

Notably, S-(3,4-dichlorobenzyl)isothiourea hydrochloride and S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide were more potent inhibitors than the reference drug 7-nitroindazole (B13768) at a concentration of 10 µM. nih.gov These findings suggest that aromatic and substituted benzyl groups on the sulfur atom can enhance NOS inhibitory activity. The study underscores the potential for developing potent and potentially selective NOS inhibitors by modifying the S-alkyl group of the isothiouronium core. nih.gov

Table 1: Nitric Oxide Synthase (NOS) Inhibition by selected S-substituted Isothiourea Derivatives nih.gov

| Compound | Inhibition of NOS activity (%) at 10 µM |

|---|---|

| S-(3,4-dichlorobenzyl)isothiourea hydrochloride | 78 |

| S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide | 76 |

Exploration of Modified Phosphate (B84403) Counterions and Their Impact on Activity

The nature of the counterion in a salt form of a drug can significantly influence its physicochemical properties and, consequently, its biological activity. While specific studies on the impact of modifying the diethyl phosphate counterion of S-Ethylisothiuronium diethyl phosphate are not extensively documented, research on analogous compounds provides valuable insights.

A study on antibacterial alkylguanidino ureas investigated the effect of different counterions (trifluoroacetate vs. hydrochloride) on their biological activity. nih.gov The results indicated that the counterion could indeed affect the intrinsic antibacterial activity. For instance, the hydrochloride salt form exhibited an enhanced antibacterial profile against certain bacterial strains compared to the trifluoroacetate (B77799) salt or the free base. nih.gov This effect was particularly noticeable against Gram-negative pathogens, suggesting that the counterion might contribute to the compound's ability to permeate bacterial membranes or alter the physicochemical conditions of the local environment. nih.gov

These findings suggest that a similar approach could be applied to this compound. Modifying the diethyl phosphate counterion to other phosphate esters or even to non-phosphate anions could potentially alter its solubility, stability, and interaction with the NOS enzyme, thereby modulating its inhibitory activity. The exchange of counterions represents an important, albeit challenging, strategy for optimizing the pharmacological properties of isothiouronium-based inhibitors. nih.gov

Design and Synthesis of Chemically Related Analogues for Mechanistic Probing

The design and synthesis of chemically related analogues are crucial for probing the mechanism of action of enzyme inhibitors. For this compound, which acts as a non-specific NOS inhibitor, the development of analogues is guided by the goal of achieving isoform selectivity and understanding the molecular interactions within the enzyme's active site. maastrichtuniversity.nl

Structure-based drug design has been a key strategy in the development of selective NOS inhibitors. nih.govrsc.org Although the active sites of the different NOS isoforms (nNOS, eNOS, and iNOS) are highly similar, subtle differences can be exploited to design selective inhibitors. nih.gov For instance, the design of inhibitors with specific steric and electronic properties can lead to preferential binding to one isoform over others.

While specific analogues of this compound designed for mechanistic probing are not detailed in the available literature, the general principles of NOS inhibitor design can be applied. This would involve synthesizing analogues with modifications to the isothiourea core, the S-ethyl group, and the diethyl phosphate counterion. For example, introducing bulkier or more rigid substituents on the sulfur atom could probe the steric constraints of the active site. Similarly, altering the electronic properties of the isothiouronium headgroup could provide insights into the key electrostatic interactions with the enzyme.

These synthetic analogues would then be evaluated for their inhibitory potency against the different NOS isoforms. A thorough structure-activity relationship study of these analogues would help to build a pharmacophore model for selective NOS inhibition, contributing to a deeper understanding of the mechanism of action of this compound and guiding the development of more targeted therapeutics. researchgate.net

Stereochemical Investigations in Analogue Development

Stereochemistry plays a critical role in the biological activity of many drugs. While this compound itself is an achiral molecule, the introduction of chiral centers into its analogues could lead to stereoisomers with different biological activities and selectivities.

The creation of stereoisomer libraries of natural products and synthetic compounds is a valuable approach to investigate the relationship between stereostructure and biological activity. nih.gov For example, a study on the four possible stereoisomers of a pyridazinone derivative, which has two asymmetric centers, revealed that each stereoisomer possessed a distinct pharmacological profile. nih.gov

In the context of this compound, chirality could be introduced by modifying the S-ethyl group to a chiral alkyl substituent or by using a chiral phosphate counterion. The synthesis of such chiral analogues would allow for the investigation of whether the NOS active site exhibits stereoselectivity. The differential activity of the enantiomers or diastereomers could provide valuable information about the three-dimensional arrangement of the binding pocket.

Although no specific stereochemical investigations on analogues of this compound have been reported, the principles of asymmetric synthesis and the evaluation of stereoisomers are well-established in medicinal chemistry. Such studies would be a logical next step in the rational design of more potent and selective NOS inhibitors based on the S-alkylisothiouronium scaffold.

Advanced Analytical Methodologies for S Ethylisothiuronium Diethyl Phosphate Research

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental for the structural confirmation and purity assessment of S-Ethylisothiuronium diethyl phosphate (B84403). These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of S-Ethylisothiuronium diethyl phosphate. Key nuclei for analysis include ¹H, ¹³C, and ³¹P.

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. The spectrum is expected to show distinct signals for the ethyl groups of both the isothiuronium (B1672626) and diethyl phosphate moieties. Characteristic multiplets for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons would be observed, with coupling patterns (e.g., quartets and triplets) arising from spin-spin interactions.

¹³C NMR: Carbon NMR complements the proton data by providing signals for each unique carbon atom in the molecule, including the quaternary carbon of the isothiuronium group.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. nih.gov It provides a single, sharp signal corresponding to the phosphorus atom in the diethyl phosphate group. acs.org The chemical shift of this signal is characteristic of its chemical environment. Proton decoupling is typically used to simplify the spectrum to a single peak, though coupled spectra can reveal couplings to the protons on the adjacent methylene groups of the ethyl esters. acs.org

Interactive Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity / Coupling |

| ³¹P | Diethyl Phosphate | ~ -8 to -10 | Singlet (with ¹H decoupling) |

| ¹H | O-CH₂-CH₃ (Phosphate) | ~ 4.0 - 4.2 | Multiplet |

| ¹H | O-CH₂-CH₃ (Phosphate) | ~ 1.2 - 1.4 | Triplet |

| ¹H | S-CH₂-CH₃ (Isothiuronium) | ~ 3.0 - 3.2 | Quartet |

| ¹H | S-CH₂-CH₃ (Isothiuronium) | ~ 1.3 - 1.5 | Triplet |

| ¹H | -NH₂ (Isothiuronium) | ~ 7.0 - 8.0 | Broad Singlet |

Note: Predicted values are based on typical ranges for similar functional groups and are solvent-dependent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key structural features.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3100 - 3400 (broad) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=N (Iminium) | Stretching | 1640 - 1690 |

| N-H (Amine) | Bending | 1550 - 1650 |

| P=O (Phosphate) | Stretching | 1250 - 1300 |

| P-O-C (Phosphate Ester) | Stretching | 1000 - 1050 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming its chemical formula. nih.gov Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns, which aids in structural elucidation.

Under electrospray ionization (ESI), this compound would likely be observed as its protonated molecular ion [M+H]⁺. Collision-induced dissociation (CID) of this ion would lead to characteristic fragment ions. The fragmentation of organophosphates often involves the loss of alkyl groups and rearrangements around the phosphate core. acs.org A plausible fragmentation pathway could involve the neutral loss of ethylene (B1197577) from the phosphate group or cleavage of the S-ethyl bond. acs.orgrsc.org The loss of the entire phosphate moiety (as H₃PO₄) is also a common fragmentation pattern for phosphorylated molecules. tandfonline.com

Chromatographic Separation and Quantification Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities or complex matrices and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the analysis of non-volatile and polar compounds like this compound.

Methodology: A reversed-phase (RP-HPLC) method is typically suitable. mdpi.com Separation is achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. mdpi.comfrontiersin.org The mobile phase often consists of a mixture of water (containing a buffer like phosphate or an ion-pairing agent) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.com

Detection: UV detection is a common choice, as the isothiuronium moiety contains a chromophore. For higher sensitivity and selectivity, especially in complex biological samples, HPLC can be coupled with mass spectrometry (LC-MS). pnas.org

Interactive Table 3: Typical RP-HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210-230 nm or Mass Spectrometry |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 30 °C |

Gas Chromatography (GC)

Direct analysis of the highly polar and salt-like this compound by GC is challenging due to its low volatility and thermal instability. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. cytivalifesciences.com

Derivatization: A common strategy for compounds containing phosphate groups is alkylation. For instance, the diethyl phosphate moiety could be esterified using an agent like pentafluorobenzyl bromide (PFBBr) to create a volatile derivative suitable for GC analysis. cytivalifesciences.com

Detection: Following separation on a suitable capillary column (e.g., HP-5), detection can be performed using a flame ionization detector (FID), a nitrogen-phosphorus detector (NPD) for enhanced selectivity, or more definitively, a mass spectrometer (GC-MS). byu.edu GC-MS provides both retention time and mass spectral data for confident identification and quantification. bio-rad.com

Advanced Electrochemical and Biophysical Analytical Approaches

Beyond standard spectroscopic and chromatographic methods, advanced techniques can provide deeper insights into the compound's properties and biological interactions.

Electrochemical Analysis

Electrochemical sensors and biosensors offer rapid, sensitive, and cost-effective methods for the detection of organophosphate compounds. nih.gov

Direct Electroanalysis: While the diethyl phosphate group itself is not typically redox-active, the isothiuronium group may exhibit electrochemical activity that could be exploited for direct detection using techniques like cyclic voltammetry (CV) or square wave voltammetry (SWV) at a modified electrode. scielo.br

Enzymatic Biosensors: A common approach for organophosphate detection is the use of biosensors based on enzyme inhibition. acs.org An acetylcholinesterase (AChE)-based biosensor could be employed, where the inhibition of the enzyme by this compound would lead to a measurable change in the electrochemical signal. tandfonline.commdpi.com Alternatively, biosensors using organophosphate hydrolase (OPH) could detect the compound through the enzymatic hydrolysis of the phosphate ester bond, generating an electrochemical signal. nih.gov

Biophysical Techniques

Given that this compound is known as an inhibitor of nitric oxide synthase (NOS), biophysical methods are crucial for characterizing its binding interaction with this target enzyme. nih.govnih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique used to measure the kinetics (association and dissociation rates) and affinity of binding between a small molecule and a protein. biosensingusa.comnih.gov In a typical experiment, the target enzyme (NOS) is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding event is detected as a change in the refractive index, providing quantitative data on the binding constants (Kₐ, Kₑ, and K₋). springernature.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). byu.edu By titrating this compound into a solution containing NOS, ITC can determine the forces driving the binding interaction (e.g., hydrogen bonding, hydrophobic interactions). frontiersin.orgresearchgate.net These data are invaluable for understanding the mechanism of inhibition and for structure-based drug design efforts. biocompare.com

Future Research Directions and Unexplored Avenues in S Ethylisothiuronium Diethyl Phosphate Studies

Integration with Emerging Research Paradigms in Chemical Biology

The field of chemical biology offers powerful tools and concepts to explore the intricate functions of molecules like S-Ethylisothiuronium diethyl phosphate (B84403) in biological systems. Future research could focus on developing this compound as a chemical probe to dissect cellular signaling pathways with greater precision.

One promising direction is the design and synthesis of tagged derivatives of S-Ethylisothiuronium diethyl phosphate. By incorporating fluorescent tags, biotin (B1667282) labels, or photo-crosslinking moieties, researchers could create powerful tools for visualizing the compound's distribution within cells and identifying its molecular targets beyond iNOS. These chemical probes would enable a deeper understanding of its mechanism of action and potential off-target effects.

Furthermore, the isothiouronium scaffold, a key feature of this compound, has been utilized in the development of probes for various biological applications. researchgate.netljmu.ac.uk Drawing inspiration from these studies, future work could involve creating a library of this compound analogs with varied reporter tags to facilitate a range of biochemical and cell-based assays. This approach would be instrumental in elucidating its role in nitric oxide-mediated signaling pathways and potentially uncovering novel biological functions. nih.gov

Table 1: Potential Chemical Probes Based on this compound

| Probe Type | Reporter Tag | Potential Application |

|---|---|---|

| Fluorescent Probe | e.g., Rhodamine, Fluorescein | Live-cell imaging of compound localization and dynamics |

| Affinity-Based Probe | e.g., Biotin | Identification of binding partners and protein targets (pull-down assays) |

Identification of Novel Research Applications in Experimental Sciences

The selective inhibition of iNOS by this compound suggests its potential utility in a variety of experimental disease models where iNOS plays a pathological role. Future research should aim to explore these untapped therapeutic and research applications.

Given the established link between iNOS and the pathophysiology of various cancers, neurodegenerative diseases, and inflammatory conditions, a systematic evaluation of this compound in relevant animal and cell culture models is warranted. researchgate.netnih.govnih.govmdpi.com For instance, studies could investigate its efficacy in mitigating tumor growth in colon cancer models where iNOS is often overexpressed. nih.gov Similarly, its neuroprotective potential could be assessed in models of Parkinson's or Alzheimer's disease, where iNOS-mediated neuroinflammation is a key contributor to disease progression. researchgate.net

Moreover, recent studies have highlighted the antitumor activity of other isothiouronium compounds, such as allylic isothiouronium salts, which have been shown to induce cell cycle arrest and apoptosis in cancer cells. researchgate.netnih.gov This provides a strong rationale for investigating the potential anticancer properties of this compound and its derivatives, independent of their iNOS inhibitory activity. Such studies could uncover novel mechanisms of action and broaden the scope of its potential applications.

Table 2: Potential Novel Research Applications for this compound

| Research Area | Experimental Model | Rationale |

|---|---|---|

| Oncology | Colon Cancer Xenografts | iNOS is implicated in colon carcinogenesis. nih.gov |

| Neurobiology | Animal models of Parkinson's Disease | iNOS contributes to neuroinflammation and neuronal damage. researchgate.net |

| Cardiovascular Disease | Models of Pulmonary Hypertension | Selective iNOS inhibitors show promise in reducing disease severity. nih.govmdpi.com |

Methodological Innovations for Comprehensive Investigation of this compound

To fully unlock the potential of this compound, it is crucial to employ advanced and innovative methodologies for its comprehensive investigation. Future studies should move beyond classical pharmacological assessments and embrace cutting-edge analytical and screening techniques.

A detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling of this compound is essential for its further development. The application of advanced hyphenated analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography-nuclear magnetic resonance spectroscopy (HPLC-NMR), would provide a more complete picture of its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.netresearchgate.net These techniques offer high sensitivity and structural elucidation capabilities, which are critical for identifying metabolites and understanding the compound's fate in biological systems.

Furthermore, the implementation of high-throughput screening (HTS) methodologies could accelerate the discovery of novel derivatives of this compound with improved potency, selectivity, and drug-like properties. nih.govnih.govmdpi.com By screening large libraries of structurally related compounds against a panel of relevant biological targets, researchers can efficiently identify lead candidates for further optimization. This approach, combined with computational modeling and structure-activity relationship (SAR) studies, would facilitate a more rational design of next-generation iNOS inhibitors based on the this compound scaffold.

Table 3: Advanced Methodologies for this compound Research

| Methodology | Objective | Potential Impact |

|---|---|---|

| LC-MS/MS | Detailed pharmacokinetic profiling and metabolite identification. | Enhanced understanding of the compound's in vivo behavior. |

| HPLC-NMR | Structural elucidation of metabolites and degradation products. | Deeper insights into the compound's metabolic pathways. |

| High-Throughput Screening (HTS) | Discovery of new analogs with improved biological activity. | Acceleration of drug discovery and development efforts. |

Q & A

Q. Advanced Research Focus

- Dose Range : Start with 0.1–0.5 mM/kg (IP) in mice, based on prior survival data .

- Endpoint Selection : Measure 30-day survival (LD50/30), hematological parameters (e.g., leukocyte count), and histopathological changes in radiosensitive tissues (e.g., bone marrow).

- Statistical Design : Use probit analysis for LD50 calculation and ANOVA with post-hoc Tukey tests to compare DMF values across cohorts .

What analytical techniques are critical for detecting degradation products of this compound in biological matrices?

Q. Advanced Research Focus

- LC-MS/MS : Quantify parent compound and metabolites (e.g., ethyl phosphate, isothiuronium derivatives) in plasma/tissue homogenates.

- X-ray crystallography : Resolve crystal structures of degradation byproducts to confirm hydrolytic cleavage sites.

- In silico Modeling : Apply DFT calculations to predict degradation pathways under physiological conditions .

How can researchers mitigate confounding variables when comparing this compound to legacy radioprotectants like AET?

Q. Advanced Research Focus

- Standardized Radiation Protocols : Use calibrated γ-ray sources with dosimetry validation to minimize dose variability .

- Blinded Studies : Randomize animal cohorts and blind analysts to treatment groups during data collection.

- Meta-Analysis : Aggregate historical AET data (e.g., from USSR reports) and apply funnel plots to assess publication bias .

What in vitro assays are predictive of in vivo radioprotection for this compound?

Q. Basic Research Focus

- Clonogenic Assays : Irradiate human lymphocyte cultures (e.g., TK6 cells) with/without pre-treatment; measure colony-forming units.

- ROS Scavenging : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) suppression in irradiated fibroblasts.

- Cytokine Profiling : ELISA-based detection of IL-6 and TNF-α to assess anti-inflammatory effects post-irradiation .

How should contradictory data on species-specific responses (mice vs. rats) to this compound be interpreted?

Advanced Research Focus

Discrepancies in LD50/30 increases (e.g., 33.5 mC/kg in mice vs. 25.8 mC/kg in rats for IM administration) may arise from metabolic differences. Researchers should:

- Perform comparative pharmacokinetics (e.g., AUC, Cmax) using LC-MS.

- Evaluate species-specific cytochrome P450 isoform activity toward the compound.

- Use transgenic models (e.g., humanized CYP mice) to bridge translational gaps .

What safety assessments are mandatory for ethical approval of this compound studies involving vertebrate animals?

Q. Basic Research Focus

- Local Tolerance : Assess injection sites for edema/necrosis via histopathology .

- Acute Toxicity : Determine maximum tolerated dose (MTD) in pilot studies.

- Data Protection : Comply with GDPR-like frameworks for anonymized data sharing, including risk assessments and researcher training in ethical protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.